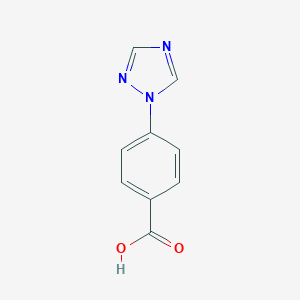

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Description

Properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMQQGKCPYKKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353059 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-16-0 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Introduction

4-(1H-1,2,4-Triazol-1-yl)benzoic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and versatile chemical handles make it an important scaffold for the development of novel therapeutic agents and functional materials. For instance, derivatives of this compound have been investigated for their potential as anticancer agents.[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering detailed protocols and mechanistic insights for researchers and professionals in drug development and chemical synthesis.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two primary strategies:

-

Construction of the Triazole Ring onto a Benzoic Acid Precursor: This approach involves the formation of the 1,2,4-triazole ring from a substituted benzoic acid derivative, typically starting with 4-hydrazinobenzoic acid.

-

Coupling of a Pre-formed Triazole with a Benzoic Acid Derivative: This strategy focuses on forming the C-N bond between the 1,2,4-triazole ring and the phenyl ring of a benzoic acid derivative. Key methodologies include Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type coupling reactions.

This guide will delve into the specifics of these methodologies, providing both theoretical understanding and practical, step-by-step protocols.

Method 1: Triazole Ring Formation from 4-Hydrazinobenzoic Acid

This classical approach builds the triazole ring system directly onto the benzoic acid framework. It offers a high degree of control over the final structure and avoids the need for expensive coupling catalysts.

Reaction Principle and Mechanism

The synthesis commences with the reaction of 4-hydrazinobenzoic acid with a suitable cyclizing agent, such as dialkyl-N-cyanoimido(dithio)carbonate, to construct the 1,2,4-triazole ring.[2][3] The reaction proceeds through a condensation and subsequent intramolecular cyclization pathway.

Diagram 1: Proposed Reaction Mechanism for Triazole Formation

Caption: Proposed mechanism for the synthesis of this compound from 4-hydrazinobenzoic acid.

Detailed Experimental Protocol

Materials:

-

4-Hydrazinobenzoic acid

-

Dimethyl-N-cyanoimido(dithio)carbonate

-

Ethanol

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinobenzoic acid (1 equivalent) in ethanol.

-

Reagent Addition: To the stirred solution, add dimethyl-N-cyanoimido(dithio)carbonate (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form.

-

Isolation: Filter the solid and wash with cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5] The purity of the final product should be confirmed by NMR and MS analysis.[1][2]

| Parameter | Value | Rationale |

| Solvent | Ethanol | Good solubility for reactants and facilitates the reaction at reflux temperature. |

| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization reactions. |

| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |

| Purification | Recrystallization | Effective method for removing unreacted starting materials and by-products.[5] |

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This powerful method involves the reaction of an electron-deficient aryl halide with a nucleophile, in this case, 1,2,4-triazole. The presence of an electron-withdrawing group, such as a carboxylic acid, on the aromatic ring activates it towards nucleophilic attack.[6][7][8][9]

Reaction Principle and Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9] The nucleophilic 1,2,4-triazole attacks the carbon atom bearing the leaving group (e.g., fluorine or chlorine) on the 4-halobenzoic acid. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[7] Subsequent elimination of the halide ion restores the aromaticity and yields the final product.

Diagram 2: SNAr Reaction Workflow

Caption: A generalized workflow for the synthesis of this compound via SNAr.

Detailed Experimental Protocol

Materials:

-

4-Fluorobenzoic acid

-

1H-1,2,4-Triazole

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-fluorobenzoic acid (1 equivalent), 1H-1,2,4-triazole (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Quenching: After completion, cool the reaction to room temperature and pour it into water.

-

Acidification: Acidify the aqueous solution with 1M HCl to a pH of 3-4 to precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

| Parameter | Value | Rationale |

| Aryl Halide | 4-Fluorobenzoic acid | Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity.[8] |

| Base | K2CO3 | Acts as a proton scavenger to deprotonate the triazole, making it a more potent nucleophile. |

| Solvent | DMF | A polar aprotic solvent that can solvate the cation of the base, enhancing the nucleophilicity of the triazole. |

| Temperature | 120-140 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |

Method 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that can be employed to form the C-N bond between an aryl halide and 1,2,4-triazole.[10][11][12][13] While traditionally requiring harsh conditions, modern modifications have made this a more accessible method.

Reaction Principle and Mechanism

The mechanism of the Ullmann condensation is complex and still debated, but it is generally accepted to involve the formation of a copper(I)-triazolide intermediate.[10] This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired product and regenerate the copper catalyst.

Detailed Experimental Protocol

Materials:

-

4-Iodobenzoic acid

-

1H-1,2,4-Triazole

-

Copper(I) iodide (CuI)

-

L-Proline (as a ligand)

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Reaction Setup: In a reaction vessel, combine 4-iodobenzoic acid (1 equivalent), 1H-1,2,4-triazole (1.5 equivalents), CuI (0.1 equivalents), L-proline (0.2 equivalents), and K2CO3 (2 equivalents).

-

Solvent Addition: Add DMSO to the vessel.

-

Reaction Conditions: Heat the mixture to 100-120 °C for 24-48 hours under an inert atmosphere.

-

Work-up: Cool the reaction mixture and dilute with water.

-

Acidification and Filtration: Acidify with HCl to precipitate the product. Filter the solid and wash with water.

-

Purification: The crude product can be further purified by recrystallization.

| Parameter | Value | Rationale |

| Catalyst | Copper(I) iodide | A common and effective copper source for Ullmann couplings.[10] |

| Ligand | L-Proline | Stabilizes the copper catalyst and facilitates the coupling reaction, allowing for milder conditions. |

| Aryl Halide | 4-Iodobenzoic acid | Aryl iodides are generally more reactive than bromides or chlorides in Ullmann reactions.[10] |

| Solvent | DMSO | A high-boiling polar aprotic solvent suitable for this type of coupling reaction. |

Characterization and Purity Assessment

The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure and the connectivity of the atoms.[2][3]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[1][2]

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of this compound can be achieved through several reliable synthetic routes. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the equipment available. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- Synthesis and biological evaluation of this compound hybrids as anticancer agents. RSC Publishing.

- Synthesis and biological evaluation of this compound hybrids as anticancer agents. PMC - NIH.

- Synthesis and biological evaluation of this compound hybrids as anticancer agents. SciSpace.

- Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- Ullmann condens

- Nucleophilic arom

- Nucleophilic Arom

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.

- Ullmann reaction. Wikipedia.

- Ullmann Reaction. Organic Chemistry Portal.

- Ullmann Reaction. Name-Reaction.com.

- EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. Theory. DAV College, Jalandhar.

Sources

- 1. Synthesis and biological evaluation of this compound hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of this compound hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. davjalandhar.com [davjalandhar.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. Ullmann Reaction [drugfuture.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid (CAS Number 162848-16-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-1,2,4-triazol-1-yl)benzoic acid, identified by CAS number 162848-16-0, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combining a benzoic acid moiety with a 1,2,4-triazole ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.[1][2] The presence of both a carboxylic acid group, a common pharmacophore, and a nitrogen-rich triazole ring, known for its coordination properties and metabolic stability, makes this compound a valuable building block.

A thorough understanding of the spectroscopic properties of this compound is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, presented from the perspective of a Senior Application Scientist. The focus will be on not just the data itself, but the rationale behind the experimental choices and the interpretation of the spectral features that confirm the molecular structure.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The key structural features to be confirmed by spectroscopic analysis are the para-substituted benzene ring, the carboxylic acid group, and the 1,2,4-triazole ring.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the overall structure.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.[3] The sample is typically dissolved in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[3] DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and to observe the acidic proton of the carboxyl group, which might otherwise undergo rapid exchange with residual water in other solvents.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzene ring, the protons of the triazole ring, and the acidic proton of the carboxylic acid.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.15 | Singlet (broad) | 1H | -COOH |

| ~8.20 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.80 | Doublet | 2H | Aromatic (ortho to triazole) |

| ~9.25 | Singlet | 1H | Triazole |

| ~8.23 | Singlet | 1H | Triazole |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The broad singlet observed at a downfield chemical shift of approximately 13.15 ppm is characteristic of a carboxylic acid proton, a consequence of hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group. The aromatic region typically displays two doublets, each integrating to two protons. This A₂B₂ pattern is indicative of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be deshielded and appear at a lower field (~8.20 ppm) compared to the protons ortho to the triazole ring (~7.80 ppm). The two protons on the 1,2,4-triazole ring are chemically non-equivalent and are expected to appear as singlets at approximately 9.25 and 8.23 ppm.[1]

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, each representing a unique carbon environment.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | -COOH |

| ~145.0 | Aromatic (C-N) |

| ~142.0 | Triazole |

| ~131.0 | Aromatic (CH) |

| ~129.0 | Aromatic (C-COOH) |

| ~121.0 | Aromatic (CH) |

| ~115.0 | Triazole |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position, around 167.0 ppm.[1] The aromatic carbons will appear in the range of 120-150 ppm. The carbon atom attached to the triazole ring is expected to be deshielded (~145.0 ppm) compared to the other aromatic carbons. The two carbons of the triazole ring will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: For a solid sample like this compound, the spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. This method requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.

Data Interpretation: The IR spectrum will show characteristic absorption bands for the carboxylic acid and the aromatic and triazole rings.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~1250, ~1100 | C-N stretch | Triazole/Aromatic |

The most prominent feature in the IR spectrum will be a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The sharp and intense absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The absorptions in the 1600-1480 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is a relatively polar molecule. The analysis can be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

Data Interpretation:

-

Molecular Formula: C₉H₇N₃O₂

-

Molecular Weight: 189.17 g/mol [4]

-

Expected m/z values:

-

Positive Ion Mode ([M+H]⁺): 190.0611

-

Negative Ion Mode ([M-H]⁻): 188.0466

-

The observation of the molecular ion peak corresponding to the calculated exact mass confirms the elemental composition of the molecule. Further fragmentation in tandem mass spectrometry (MS/MS) experiments can provide additional structural information by analyzing the daughter ions.

Sources

- 1. Synthesis and biological evaluation of this compound hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of this compound hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. This compound | C9H7N3O2 | CID 736531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Derivatization of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid for Biological Screening

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical overview of the strategic derivatization of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. We delve into the rationale behind its selection as a scaffold, explore robust synthetic methodologies for its modification, and outline detailed protocols for subsequent biological screening. The focus is on creating diverse chemical libraries through derivatization of the carboxylic acid moiety and strategic synthesis of triazole analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

The Core Scaffold: Rationale and Potential

The this compound scaffold is a privileged structure in drug discovery. Its inherent chemical features—a rigid phenyl ring, a hydrogen-bond accepting triazole moiety, and a synthetically versatile carboxylic acid handle—make it an ideal starting point for library synthesis. The triazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.

Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities. Notably, derivatives have shown potent anticancer activity against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[1][2][3] Furthermore, various triazole-containing molecules are known for their antioxidant, antifungal, and antibacterial properties.[4] This pre-existing biological relevance provides a strong rationale for further exploration through systematic derivatization, aiming to enhance potency, selectivity, and drug-like properties.

Strategic Derivatization: Building a Chemical Library

The derivatization strategy for this compound primarily targets two key functional groups: the carboxylic acid and the triazole ring.

Modification of the Carboxylic Acid Group

The carboxylic acid is the most accessible handle for diversification. Its conversion into amides and esters allows for the systematic exploration of chemical space, influencing factors like solubility, cell permeability, and target engagement.

Amidation is a cornerstone reaction for building molecular diversity.[5][6] The process involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by a primary or secondary amine.[] This strategy allows for the introduction of a vast array of commercially available amine building blocks.

Causality Behind the Choice of Reagents: The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, "coupling reagents" are employed to convert the hydroxyl group of the acid into a better leaving group.

-

Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and side reactions.[8]

-

Additives (e.g., HOBt, HOAt): To mitigate the issues with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) are used.[8] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, leading to cleaner reactions and higher yields of the desired amide.

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents come "pre-activated" with a built-in HOBt-type moiety, making them highly efficient and rapid. HATU is particularly effective for coupling sterically hindered amines or acids.[]

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Advantages | Disadvantages |

| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used. | Risk of racemization; byproduct removal can be difficult (DCC). |

| Uronium/Aminium | HATU, HBTU | High efficiency, fast reaction times, low racemization. | Higher cost, can be moisture-sensitive. |

| Phosphonium | PyBOP, BOP | Effective for hindered couplings. | Byproduct (HMPA from BOP) is carcinogenic.[8] |

Experimental Protocol: General Amide Coupling using HATU

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Addition of Amine: Add the desired primary or secondary amine (1.1 eq).

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

-

Activation: Add HATU (1.1 eq) to the solution. The reaction is often accompanied by a color change.

-

Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: Workflow for Amide Synthesis.

Esterification is another key derivatization, often employed to create prodrugs that can improve a compound's bioavailability.[9] The classic method is the Fischer-Speier esterification.

Causality Behind the Method: Fischer esterification is an equilibrium-controlled reaction.[10] To drive the reaction towards the ester product, one must adhere to Le Chatelier's principle. This is achieved in two primary ways:

-

Using a Large Excess of Alcohol: By using the alcohol as the solvent, its high concentration shifts the equilibrium to the product side.

-

Removal of Water: As water is a product, its removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) and pulls the equilibrium towards completion. This can be done using a Dean-Stark apparatus.[10]

Experimental Protocol: Fischer-Speier Esterification

-

Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will act as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

-

Reaction: Heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Neutralization: After cooling to room temperature, slowly neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

Caption: Workflow for Fischer Esterification.

Triazole Ring Analogs via Click Chemistry

While direct derivatization of the 1,2,4-triazole ring is challenging, a powerful alternative is to synthesize a library of 1,2,3-triazole analogs using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier example of "click chemistry".[11][12][13] This approach involves starting with either 4-azidobenzoic acid or 4-ethynylbenzoic acid and coupling it with a diverse set of alkyne or azide partners, respectively.

Causality Behind the Method: The CuAAC reaction is highly valued in drug discovery for its exceptional reliability, selectivity, and biocompatibility.[12] The reaction is:

-

Specific: It selectively forms the 1,4-disubstituted 1,2,3-triazole isomer.

-

High-Yielding: Reactions typically proceed to near-quantitative conversion.

-

Robust: It is tolerant of a wide range of functional groups, eliminating the need for many protecting group manipulations.

Experimental Protocol: Representative CuAAC Reaction

-

Dissolution: Dissolve the starting azide (e.g., a derivative of 4-azidobenzoic acid) (1.0 eq) and the terminal alkyne partner (1.0 eq) in a solvent mixture, typically t-BuOH/H₂O (1:1).

-

Catalyst Preparation: In a separate vial, prepare the copper catalyst by mixing sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.

-

Reaction: Add the catalyst solution to the solution of the azide and alkyne.

-

Incubation: Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates out of the solution.

-

Isolation: Collect the precipitated product by filtration, wash with water, and then a cold solvent like diethyl ether to remove any unreacted starting materials.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Biological Screening of the Derivative Library

After synthesis and purification, the newly created library of compounds must be evaluated for biological activity. High-Throughput Screening (HTS) allows for the rapid assessment of thousands of compounds to identify "hits".[14][15]

Anticancer Screening

Based on the known activity of the parent scaffold, a primary screen for anticancer effects is logical.[1][2]

Methodology: Cell Viability Assays Cell viability assays are used to measure the number of living cells after treatment with the test compounds.[14] A common and cost-effective method is the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis and biological evaluation of this compound hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]

- 5. hepatochem.com [hepatochem.com]

- 6. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com.cn]

- 15. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]

Potential applications of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile starting point for the development of novel therapeutic agents. The 1,2,4-triazole ring is a quintessential example of such a scaffold, renowned for its metabolic stability, hydrogen bonding capabilities, and its presence in numerous FDA-approved drugs.[1][2] This guide focuses on a particularly valuable derivative: This compound . Its bifunctional nature, combining the versatile triazole moiety with a synthetically tractable benzoic acid group, has positioned it as a critical building block for a diverse array of potential therapeutics. This document provides an in-depth exploration of its synthesis, properties, and burgeoning applications, offering researchers and drug development professionals a comprehensive technical overview.

Core Molecular Profile: Synthesis and Physicochemical Characteristics

A thorough understanding of a scaffold's synthesis and inherent properties is fundamental to its effective application. This compound is an accessible compound, amenable to straightforward synthetic routes.

Synthesis Protocol: A Representative Pathway

A common and efficient method for the synthesis of this compound and its precursors involves the reaction of a hydrazine derivative with a suitable cyclizing agent. For instance, the synthesis of related hybrids often begins with the reaction of 4-hydrazinobenzoic acid.[3] The intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline, can be synthesized by reacting 4-bromoaniline with 1,2,4-triazole under alkaline conditions, a process that can then be followed by further modifications to yield the benzoic acid derivative or other analogues.[4]

Below is a generalized workflow for the synthesis of derivatives from this core scaffold.

Caption: General synthetic workflow for N-substituted amide derivatives.[4]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, formulation, and pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | PubChem |

| Molecular Weight | 189.17 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 216959-87-4 | PubChem |

| Physical Description | Solid | --- |

| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | PubChem |

Table 1: Key physicochemical properties of 4-(1,2,3-Triazol-1-yl)benzoic acid, a closely related isomer. Data for the 1,2,4-triazol isomer is analogous.[5]

Therapeutic Landscape: Applications in Medicinal Chemistry

The true value of this compound is revealed in its broad applicability across multiple therapeutic domains. Its structure serves as a launchpad for generating derivatives with potent and selective biological activities.

Anticancer Activity: A Scaffold for Cytotoxic Agents

One of the most extensively researched applications of this scaffold is in oncology. Numerous studies have demonstrated that hybrids derived from this compound exhibit significant cytotoxic effects against various cancer cell lines.

A notable study detailed the synthesis of a series of hybrids that displayed potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC₅₀ values in the micromolar range, comparable to the standard chemotherapeutic drug doxorubicin.[3][6]

Mechanism of Action: Further investigations into the most potent compounds from these series revealed that their anticancer activity is, at least in part, mediated by the induction of apoptosis.[3][7] Flow cytometry analysis using Annexin V/7-AAD staining showed a significant increase in both early and late-stage apoptotic cells in MCF-7 cells treated with these compounds compared to controls.[7]

Structure-Activity Relationship (SAR): The development of these anticancer agents has yielded critical SAR insights. It has been shown that the incorporation of isothiocyanate and substituted benzylidene moieties onto the core scaffold can be beneficial for enhancing cytotoxic effects.[3] This suggests that these groups may be involved in crucial interactions with the biological target or may favorably modulate the molecule's physicochemical properties for improved cellular uptake.

Quantitative Cytotoxicity Data:

| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Notes |

| Doxorubicin (Ref.) | 19.7 | 22.6 | Standard chemotherapeutic agent. |

| Hybrid 2 | < 19.7 | Potent | More active than doxorubicin against MCF-7.[3] |

| Hybrid 5 | Comparable to Doxorubicin | Potent | Showed significant activity.[3] |

| Hybrid 14 | < 19.7 | Potent | More active than doxorubicin against MCF-7; induced apoptosis.[3][7] |

| Hybrid 15 | Comparable to Doxorubicin | Potent | Showed significant activity.[3] |

Table 2: In vitro cytotoxicity of selected this compound hybrids compared to doxorubicin.[3][6]

Antioxidant Properties

Oxidative stress is a key pathological factor in numerous diseases. Hybrids of this compound have been evaluated for their antioxidant capabilities using various in vitro assays.[8]

In studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, several derivatives demonstrated significant antioxidant activity, with some compounds showing efficacy comparable to standard antioxidants like butylated hydroxyanisole (BHA).[8] For example, a thioether derivative exhibited a DPPH radical scavenging effect of nearly 90% at a concentration of 100 µg/mL.[8]

Anticonvulsant Potential

The 1,2,4-triazole nucleus is a component of several drugs targeting the central nervous system. Building on this, researchers have explored derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline (a close precursor to the benzoic acid) as potential anticonvulsant agents.[4] A series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized and evaluated. Molecular docking studies suggested a possible mode of action involving interaction with GABA-A receptors, a key target for many anticonvulsant drugs.[4]

Advanced Applications: A Rigid Linker in PROTACs

Beyond its role as a pharmacophore, the rigid, metabolically stable nature of the triazole ring makes this compound an excellent component for constructing more complex therapeutic modalities, such as PROteolysis TArgeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] The linker connecting the target-binding ligand ("warhead") and the E3 ligase-binding ligand ("anchor") is a critical determinant of PROTAC efficacy.

The triazole moiety is frequently incorporated into these linkers, often via copper-catalyzed "click chemistry."[9] Its rigidity helps to maintain an optimal distance and orientation between the two ends of the PROTAC, facilitating the formation of a stable ternary complex (Target-PROTAC-E3 Ligase). Furthermore, its stability reduces oxidative degradation in vivo.[10] this compound provides a perfect attachment point for linker elongation.

Caption: A PROTAC leverages a linker to bring a target protein and an E3 ligase together.

Experimental Corner: Key Methodologies

To ensure the practical applicability of this guide, this section details a representative experimental protocol for evaluating the biological activity of compounds derived from the core scaffold.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for anticancer drug candidates.

Objective: To determine the concentration at which a test compound inhibits 50% of cancer cell growth (IC₅₀).

Methodology Workflow:

Caption: Step-by-step workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and high-value scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the favorable pharmacological properties of the 1,2,4-triazole ring, has enabled the development of promising lead compounds, particularly in the realm of oncology.[3][6][7][11] The demonstrated applications in developing antioxidant and potential anticonvulsant agents further broaden its therapeutic potential.[4][8]

The future for this scaffold appears bright. Key areas for future investigation include:

-

Pharmacokinetic Profiling: While in vitro activity is well-documented for many derivatives, detailed in vivo pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are necessary to advance lead compounds toward clinical consideration.

-

Exploration of New Therapeutic Areas: The broad bioactivity of triazoles suggests that derivatives of this scaffold could be effective against other diseases, such as microbial infections or inflammatory conditions.[1][2]

-

Advanced PROTAC Design: Further exploitation of this molecule as a rigid, efficacy-enhancing linker in PROTACs and other complex modalities could lead to breakthroughs in targeted protein degradation.

References

- Title: Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship Source: Bentham Science URL

- Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)

- Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)

- Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)

- Title: Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)

- Title: Biological Evaluation of 4-(1H-triazol-1-yl)

- Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH Source: National Institutes of Health URL

- Title: Design, Synthesis, and Structure−Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility - Sci-Hub Source: Sci-Hub URL

- Title: Design , Synthesis , and Structure − Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility | Semantic Scholar Source: Semantic Scholar URL

- Title: Structure-activity relationship between triazoles as miconazole analogues.

- Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- Title: Linkers in PROTACs - Precise PEG Source: Precise PEG URL

- Title: 4-(1H-1,2,3-triazol-1-yl)

- Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploratory Targeted Anti-tumor Therapy URL

Sources

- 1. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of this compound hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of this compound hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 10. precisepeg.com [precisepeg.com]

- 11. researchgate.net [researchgate.net]

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: A Versatile Linker for the Design and Synthesis of Functional Metal-Organic Frameworks

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility and potential for a wide range of applications. The key to unlocking this potential lies in the rational design of their constituent components: metal ions and organic linkers. This technical guide focuses on a particularly promising organic linker, 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTB). The unique combination of a carboxylate group and a 1,2,4-triazole ring within a single molecule makes HTB a highly versatile building block for constructing robust and functional MOFs. This guide provides an in-depth exploration of the synthesis of the HTB linker, its use in the solvothermal synthesis of MOFs, detailed characterization of the resulting frameworks, and a discussion of their potential applications in catalysis, gas storage, and drug delivery. By providing both theoretical insights and practical, step-by-step protocols, this guide aims to equip researchers with the knowledge to harness the potential of HTB in the development of novel metal-organic frameworks.

Section 1: The Crucial Role of Organic Linkers in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a fascinating class of materials constructed from metal ions or clusters linked together by organic molecules. This arrangement creates a highly ordered, crystalline structure with a porous interior. The beauty of MOFs lies in their tunability; by carefully selecting the metal and the organic linker, we can control the size and shape of the pores, the overall structure, and the chemical functionality of the framework. This makes them incredibly versatile materials with potential applications in a vast array of fields, including gas storage and separation, catalysis, chemical sensing, and drug delivery.[1]

The organic linker is the workhorse of the MOF. It dictates the geometry of the framework and can be functionalized to introduce specific properties. A well-designed linker can:

-

Control the dimensionality and topology of the MOF: The length, rigidity, and connectivity of the linker determine whether the resulting framework will be one-, two-, or three-dimensional, and what kind of network it will form.

-

Introduce functional groups: The linker can be decorated with functional groups that can act as catalytic sites, recognition sites for specific molecules, or attachment points for other molecules.

-

Tune the pore environment: The chemical nature of the linker influences the hydrophilicity or hydrophobicity of the pores, which is crucial for applications like selective adsorption and drug delivery.

This guide focuses on a linker that beautifully exemplifies these principles: this compound (HTB).

Section 2: this compound (HTB): A Multifunctional Building Block

Physicochemical Properties of HTB

This compound is a bifunctional organic ligand that possesses both a carboxylate group and a 1,2,4-triazole ring. This unique combination of functional groups makes it an excellent candidate for the construction of MOFs with interesting properties.

-

The Carboxylate Group: The deprotonated carboxylate group (-COO⁻) is a classic coordinating group in MOF chemistry. It can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of strong and stable metal-carboxylate clusters that act as secondary building units (SBUs) in the MOF structure.

-

The 1,2,4-Triazole Ring: The triazole ring contains three nitrogen atoms, which can also coordinate to metal ions. The specific nitrogen atoms involved in coordination can vary, leading to different connectivity patterns and framework topologies. The nitrogen-rich nature of the triazole ring can also impart specific properties to the resulting MOF, such as enhanced gas adsorption affinity and potential for post-synthetic modification.

The rigid phenyl ring connecting these two functional groups ensures a degree of separation and defined geometry, which is crucial for the formation of ordered, crystalline frameworks.

Synthesis of the this compound Linker

The synthesis of the HTB linker is a straightforward process that can be accomplished in a research laboratory setting. The following protocol is adapted from the literature and provides a reliable method for obtaining the pure linker.

Experimental Protocol: Synthesis of this compound (HTB)

Materials:

-

4-hydrazinobenzoic acid

-

Dimethyl N-cyanoimidodithiocarbonate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Step 1: Synthesis of the 1,2,4-triazole precursor.

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-hydrazinobenzoic acid in ethanol.

-

Add dimethyl N-cyanoimidodithiocarbonate to the solution.

-

Reflux the mixture for the time specified in the source literature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting precipitate is the 1,2,4-triazole benzoic acid precursor. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Step 2: Hydrolysis to this compound.

-

The specific conditions for the hydrolysis of the precursor to the final HTB product can vary. Typically, this involves heating the precursor in an acidic or basic aqueous solution. The exact conditions should be followed from the cited literature.

-

After the hydrolysis is complete, adjust the pH of the solution to precipitate the HTB linker.

-

Collect the solid product by filtration, wash thoroughly with water to remove any residual acid or base, and dry under vacuum.

-

Characterization:

The purity and identity of the synthesized HTB linker should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups (carboxylate and triazole).

Section 3: Crafting Crystalline Frameworks: The Synthesis of HTB-Based MOFs

The true potential of the HTB linker is realized when it is used to construct metal-organic frameworks. The solvothermal method is a common and effective technique for the synthesis of HTB-based MOFs. This method involves heating a mixture of the metal salt and the organic linker in a sealed vessel at a temperature above the boiling point of the solvent.

General Solvothermal Synthesis Methodology

The general procedure for the solvothermal synthesis of HTB-based MOFs is as follows:

Experimental Protocol: General Solvothermal Synthesis of HTB-MOFs

Materials:

-

This compound (HTB)

-

A metal salt (e.g., cadmium nitrate tetrahydrate, copper nitrate trihydrate)

-

A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water)

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a small glass vial, dissolve the HTB linker in the chosen solvent.

-

In a separate vial, dissolve the metal salt in the same solvent.

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 100 and 180 °C).

-

Maintain the temperature for a specific period (from several hours to a few days).

-

After the reaction is complete, allow the autoclave to cool slowly to room temperature.

-

The resulting crystalline product is collected by filtration, washed with the reaction solvent to remove any unreacted starting materials, and dried.

The specific reaction conditions (temperature, time, solvent, and molar ratio of reactants) will influence the final product and should be optimized for each specific MOF.

Case Studies: Cd(II) and Cu(II) MOFs with the HTB Linker

To illustrate the versatility of the HTB linker, we will examine two case studies of MOFs synthesized with cadmium(II) and copper(II).[1]

Case Study 1: A 3D Cadmium-Organic Framework - [Cd(TBA)₂]·3H₂O

-

Synthesis: This MOF was synthesized by reacting cadmium nitrate tetrahydrate with HTB in a DMF/ethanol/water solvent mixture at 120 °C for 72 hours.[1]

-

Structure: The resulting material, [Cd(TBA)₂]·3H₂O (where TBA is the deprotonated form of HTB), is a three-dimensional framework. The cadmium ions are coordinated by both the carboxylate oxygen atoms and the triazole nitrogen atoms of the TBA⁻ ligands, creating a robust and porous structure with one-dimensional channels.[1]

Case Study 2: A 3D Copper-Organic Framework - [Cu(TBA)₂]·2H₂O

-

Synthesis: This MOF was prepared under similar solvothermal conditions using copper nitrate trihydrate as the metal source.[1]

-

Structure: The copper-based MOF, [Cu(TBA)₂]·2H₂O, also forms a three-dimensional framework. However, in this case, the structure is a 2-fold interpenetrating diamond net. This difference in topology, despite using the same linker, highlights the significant influence of the metal ion on the final structure of the MOF.[1]

Visualization of HTB-MOF Synthesis and Structure

To better understand the synthesis process and the resulting structures, we can use diagrams.

Caption: A generalized workflow for the solvothermal synthesis of HTB-based MOFs.

Caption: A simplified 2D representation of the coordination of metal ions by HTB linkers in a MOF.

Section 4: Unveiling the Structure: Characterization of HTB-Based MOFs

Once a new MOF has been synthesized, it is essential to characterize its structure and properties thoroughly. A combination of analytical techniques is used to build a complete picture of the material.

Powder X-ray Diffraction (PXRD)

PXRD is one of the most important techniques for characterizing MOFs. It provides a "fingerprint" of the crystalline material and is used to:

-

Confirm crystallinity: A well-defined diffraction pattern with sharp peaks indicates a crystalline material.

-

Assess phase purity: The experimental PXRD pattern of the synthesized MOF is compared to the simulated pattern from single-crystal X-ray diffraction data (if available). A good match confirms that the bulk sample consists of a single, pure phase.[1]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the MOF. The material is heated at a constant rate, and its weight loss is measured as a function of temperature. A typical TGA curve for a MOF shows:

-

An initial weight loss at lower temperatures, corresponding to the removal of solvent molecules from the pores.

-

A plateau region where the framework is stable.

-

A sharp weight loss at higher temperatures, indicating the decomposition of the organic linker and the collapse of the framework.

The temperature at which the framework starts to decompose is a measure of its thermal stability.

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for visualizing the morphology and size of the MOF crystals. It provides high-resolution images of the crystal surfaces, revealing their shape (e.g., cubic, needle-like, plate-like) and size distribution.

Table 1: Summary of Characterization Data for HTB-Based MOFs

| MOF | Metal Ion | Crystal System | Space Group | Key Structural Feature | Thermal Decomposition Temp. (°C) |

| [Cd(TBA)₂]·3H₂O | Cd(II) | Monoclinic | C2/c | 3D framework with 1D channels | ~350[1] |

| [Cu(TBA)₂]·2H₂O | Cu(II) | Tetragonal | I4₁/a | 2-fold interpenetrating 3D diamond net | ~300[1] |

Note: The thermal decomposition temperatures are approximate and can vary depending on the experimental conditions.

Section 5: Putting HTB-Based MOFs to Work: Potential Applications

The unique structural and chemical features of HTB-based MOFs make them promising candidates for a variety of applications. While research on the specific applications of MOFs synthesized with the HTB linker is still emerging, we can infer their potential based on the properties of the linker and the behavior of similar triazole-based MOFs.

Heterogeneous Catalysis

The presence of both open metal sites (Lewis acids) and nitrogen atoms in the triazole rings (Lewis bases) within the MOF structure can create bifunctional catalytic centers.[2][3] These sites can work synergistically to catalyze a variety of organic reactions. For example, triazole-based MOFs have shown promise in oxidation reactions.[4] The porous nature of the MOF can also lead to size- and shape-selective catalysis, where only molecules that can fit into the pores can access the active sites.

Gas Adsorption and Separation

The nitrogen-rich triazole groups in the HTB linker can enhance the affinity of the MOF for certain gases, such as carbon dioxide, through dipole-quadrupole interactions.[5] This makes HTB-based MOFs potential candidates for applications in carbon capture and gas separation. The ability to tune the pore size and shape by selecting different metal ions, as seen in the Cd(II) and Cu(II) case studies, could be exploited to develop MOFs that can selectively adsorb one gas over another.[6]

Drug Delivery

The development of effective drug delivery systems is a major focus of modern medicine. MOFs offer several advantages as drug carriers, including high drug loading capacity due to their large pore volume and the potential for controlled release.[7][8] The functional groups of the HTB linker can play a crucial role in drug delivery applications:

-

The triazole ring can interact with drug molecules through hydrogen bonding, which can be beneficial for both loading and controlled release.

-

The aromatic backbone can engage in π-π stacking interactions with aromatic drug molecules.

Furthermore, the biocompatibility of the chosen metal ion is a critical consideration for drug delivery applications. Zinc-based MOFs, for example, are often explored for biomedical applications due to the biological relevance of zinc.[9] While specific studies on drug delivery using HTB-based MOFs are still needed, the inherent properties of the linker suggest that this is a promising area for future research.

Section 6: The Path Forward: Future Perspectives and Conclusion

This compound has proven to be a valuable and versatile linker for the construction of novel metal-organic frameworks. The combination of a robust carboxylate coordinating group and a functional triazole ring allows for the synthesis of MOFs with diverse structures and interesting properties. The case studies of the Cd(II) and Cu(II) frameworks demonstrate how the choice of metal ion can be used to fine-tune the topology of the resulting MOF.

The potential applications of HTB-based MOFs in catalysis, gas storage, and drug delivery are significant, though further research is needed to fully realize this potential. Future research in this area could focus on:

-

Expanding the library of HTB-based MOFs: Synthesizing MOFs with a wider range of metal ions to explore new structures and properties.

-

Post-synthetic modification: Utilizing the reactivity of the triazole ring to introduce new functional groups into the MOF after its initial synthesis.

-

In-depth application studies: Thoroughly investigating the performance of HTB-based MOFs in specific catalytic reactions, gas separation processes, and drug delivery systems.

Section 7: References

-

Li, J., Zhang, G., Li, Y., Wang, X., Zhu, J., & Tian, Y. (2012). Metal-organic frameworks derived from divalent metals and 4-(1H-1, 2, 4-triazol-1-yl)benzoic acid. Open Journal of Inorganic Chemistry, 2, 58-66.

-

El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2019). Synthesis and biological evaluation of this compound hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074.

-

Tella, A. C., Oladipo, A. C., & Owalude, D. O. (2018). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. IUCrData, 3(1), x171657.

-

Kandiah, M., et al. (2010). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design, 10(11), 4899-4907.

-

Sahoo, S. C., et al. (2012). Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. Polymers, 4(3), 1374-1393.

-

El-Faham, A., et al. (2019). Synthesis and biological evaluation of this compound hybrids as anticancer agents. SciSpace.

-

Thangavel, K., et al. (2024). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. Inorganic Chemistry.

-

Mondal, S., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. RSC Advances, 13(28), 19135-19153.

-

Thangavel, K., et al. (2024). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. ACS Publications.

-

El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2019). Synthesis and biological evaluation of this compound hybrids as anticancer agents. RSC Publishing.

-

Verma, G., & Kumar, A. (2017). Investigating gas sorption in an rht-metal–organic framework with 1,2,3-triazole groups. Physical Chemistry Chemical Physics, 19(26), 17393-17403.

-

Konar, S., et al. (2011). Structural Isomerism and Effect of Fluorination on Gas Adsorption in Copper-Tetrazolate Based Metal Organic Frameworks. Chemistry of Materials, 23(10), 2535-2543.

-

ResearchGate. (n.d.). Scheme 1. Preparation 4-(4-phenyl-1H-1, 2, 3-triazol-1-yl) benzoic acid. Retrieved from [Link]

-

Sun, Y., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 14(8), 3896-3906.

-

Sharma, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(1), 1-18.

-

Canivet, J., et al. (2014). Bifunctional MOFs in Heterogeneous Catalysis. Dalton Transactions, 43(1), 31-40.

-

Li, H., et al. (2020). Recent advances in metal-organic frameworks for gas adsorption/separation. Nanoscale Advances, 2(5), 1836-1853.

-

Atienzar, P., et al. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Molecules, 29(17), 3949.

-

Research and Reviews: A Journal of Pharmacology and Pharmaceutical Sciences. (n.d.). Metal Organic Frameworks. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of healthcare engineering, 2023, 8868429.

-

Kobalz, M., et al. (2016). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. Inorganic Chemistry, 55(17), 8546-8557.

-

Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 7(22), 18459-18470.

-

Thangavel, K., et al. (2024). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. ResearchGate.

-

Das, D., et al. (2021). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. New Journal of Chemistry, 45(34), 15535-15545.

-

Kubiesa, K., & Kudelko, A. (2022). Synthesis of a zinc-based MOF (13) from this compound (13a). ResearchGate.

Sources

- 1. Metal-organic frameworks derived from divalent metals and 4-(1H-1, 2, 4-triazol-1-yl)benzoic acid [scirp.org]

- 2. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigating gas sorption in an rht-metal–organic framework with 1,2,3-triazole groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 7. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Anticancer Research of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Abstract

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, with several approved drugs, such as letrozole and anastrozole, validating its therapeutic potential.[1] This technical guide provides a comprehensive overview of the early-stage research into the anticancer activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives. We will delve into the synthetic strategies for creating these hybrid molecules, detail the essential in vitro assays for evaluating their cytotoxic and apoptotic effects, and explore the potential molecular signaling pathways through which they may exert their therapeutic action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel oncology drug candidates.

Introduction: The Rationale for this compound as an Anticancer Scaffold

Cancer remains a leading cause of mortality worldwide, necessitating the development of innovative therapeutic strategies. A key approach in modern drug discovery is the design of hybrid molecules that integrate multiple pharmacophores to enhance biological activity and selectivity. The 1,2,4-triazole ring is a bioisostere for amides and esters, capable of forming diverse non-covalent interactions that enhance binding to biological targets.[1] Its incorporation into the design of anticancer agents is a well-established strategy.

This guide focuses on the emerging class of compounds based on the this compound scaffold. Recent studies have demonstrated that hybrids of this molecule exhibit potent in vitro cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[1][2][3] Notably, some of these compounds have shown greater potency than the standard chemotherapeutic drug doxorubicin, alongside reduced toxicity towards normal cells.[1][2] A key finding from this early-stage research is the ability of these compounds to induce apoptosis, a programmed cell death mechanism that is often dysregulated in cancer.[1][2]

Synthesis of this compound Hybrids

The synthesis of this compound hybrids is a multi-step process that begins with the formation of the core triazole benzoic acid structure. A general synthetic scheme is outlined below.

General Synthetic Procedure

The synthesis typically commences with the reaction of 4-hydrazinobenzoic acid with a dialkyl-N-cyanoimido(dithio)carbonate to yield the foundational 1,2,4-triazole benzoic acid derivatives.[1] These core structures can then be further modified to create a library of hybrid compounds. For instance, the parent compounds can be reacted with various aldehydes or isothiocyanates to generate hydrazone or thiourea derivatives, respectively.[4]

The following diagram illustrates a generalized synthetic workflow:

Caption: Generalized synthetic workflow for this compound hybrids.

The structures of the resulting compounds are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

In Vitro Preclinical Evaluation: A Step-by-Step Guide

A crucial step in the early-stage evaluation of any potential anticancer agent is the in vitro assessment of its biological activity. This typically involves a battery of cell-based assays to determine cytotoxicity, effects on cell proliferation, and the mechanism of cell death.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound hybrid compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| Hybrid 2 | 18.7 | 20.1 |

| Hybrid 14 | 15.6 | 17.8 |

| Doxorubicin (Reference) | 19.7 | 22.6 |

| Table adapted from Abuelizz et al. (2019).[1] |

Elucidating the Mechanism of Cell Death: Apoptosis Assays

A hallmark of many effective anticancer drugs is their ability to induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[8]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants:

-

Q1 (Annexin V-/PI+): Necrotic cells

-

Q2 (Annexin V+/PI+): Late apoptotic cells

-

Q3 (Annexin V-/PI-): Live cells

-

Q4 (Annexin V+/PI-): Early apoptotic cells

-

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle analysis using flow cytometry with propidium iodide staining is a standard method to investigate these effects.

-

Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[10]

-

Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide and RNase A (to prevent staining of RNA).[10][11]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Potential Mechanisms of Action: Apoptotic Signaling Pathways

While the precise molecular targets of this compound hybrids are yet to be fully elucidated, their ability to induce apoptosis suggests an interaction with the core apoptotic machinery. Apoptosis is primarily regulated by two major signaling pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.[12][13]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[14] This leads to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of this pathway. Caspase-9 then activates effector caspases like caspase-3, which execute the final stages of apoptosis.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[13][16] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[16] Within the DISC, pro-caspase-8 is activated, and active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.